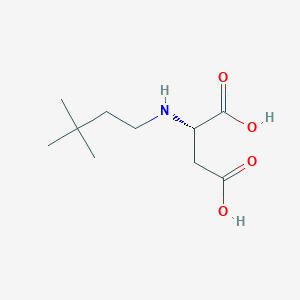

N-(3,3-dimethylbutyl)-L-aspartic acid

Description

Properties

CAS No. |

275799-00-3 |

|---|---|

Molecular Formula |

C10H19NO4 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2S)-2-(3,3-dimethylbutylamino)butanedioic acid |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)4-5-11-7(9(14)15)6-8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

SOEVTYGIGRHGQE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid typically involves the reductive alkylation of L-aspartic acid with 3,3-dimethylbutyraldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutyl)-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Biocatalytic Synthesis

Recent advancements in biocatalysis have highlighted the use of engineered enzymes for the synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid. For instance, EDDS lyase has been shown to convert fumaric acid into this compound with high enantioselectivity and conversion rates. A study reported that using a mutant form of EDDS lyase resulted in a 1,140-fold increase in activity compared to the wild-type enzyme, allowing for the production of the compound with over 99% enantiomeric excess within just 2.5 hours .

Chemoenzymatic Approaches

Chemoenzymatic methods combine chemical reactions with enzymatic processes to create complex molecules efficiently. The integration of EDDS lyase with chemical cyclization steps has led to the development of various chiral derivatives from this compound . This approach not only simplifies the synthesis but also enhances the yield and purity of the final products.

Sweeteners

The primary application of this compound is in the production of neotame and other sweeteners. Due to its intense sweetness and low caloric value, neotame serves as an effective sugar substitute in various food products. Its stability under heat and acidic conditions makes it suitable for use in baked goods and beverages .

Flavor Enhancement

Beyond sweetness, this compound can be utilized to enhance flavors in food products. Its ability to mask bitterness and improve overall taste profiles makes it valuable in formulating low-calorie or sugar-free products .

Enzymatic Engineering for Enhanced Production

A notable case study involved the engineering of EDDS lyase to optimize its substrate specificity and activity for synthesizing this compound. The study demonstrated that specific mutations could significantly enhance enzyme performance, leading to faster reaction times and higher yields .

Safety and Regulatory Assessments

Research has also focused on the safety profile of neotame derived from this compound. Regulatory assessments by organizations such as JECFA have confirmed its safety for consumption at specified levels . These studies are crucial for ensuring public health while promoting innovative uses of this compound in food technology.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

N-[3-(3-Hydroxy-4-Methoxyphenyl)Propyl]-L-Aspartic Acid

N-Acetyl-L-Aspartic Acid (NAA)

Q & A

Q. How are structural modifications of the enzyme active site tailored for enhanced catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.